2-chloro-N-[4-(dipropylsulfamoyl)phenyl]-5-nitrobenzamide
Overview
Description
2-chloro-N-[4-(dipropylsulfamoyl)phenyl]-5-nitrobenzamide is a synthetic organic compound with a molecular formula of C19H22ClN3O5S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(dipropylsulfamoyl)phenyl]-5-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 2-chlorobenzamide, followed by sulfonation and subsequent coupling with dipropylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(dipropylsulfamoyl)phenyl]-5-nitrobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can be reduced to an amine, and the chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form amines.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: Reduction of the nitro group yields 2-chloro-N-[4-(dipropylsulfamoyl)phenyl]-5-aminobenzamide.
Substitution: Substitution of the chloro group can yield various derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-N-[4-(dipropylsulfamoyl)phenyl]-5-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an inhibitor of specific enzymes, such as cytosolic phospholipase A2α, which is involved in inflammatory processes.
Biological Research: The compound is used to investigate the biochemical pathways and molecular targets related to inflammation and other physiological processes.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(dipropylsulfamoyl)phenyl]-5-nitrobenzamide involves its interaction with specific molecular targets. For example, as an inhibitor of cytosolic phospholipase A2α, it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . This inhibition can modulate inflammatory responses and has potential therapeutic implications .
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-[4-(dipropylsulfamoyl)phenyl]acetamide: This compound shares structural similarities but differs in the acetamide group instead of the benzamide group.
N-substituted 4-sulfamoylbenzoic acid derivatives: These compounds also exhibit inhibitory activity against enzymes like cytosolic phospholipase A2α.
Uniqueness
2-chloro-N-[4-(dipropylsulfamoyl)phenyl]-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
2-chloro-N-[4-(dipropylsulfamoyl)phenyl]-5-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O5S/c1-3-11-22(12-4-2)29(27,28)16-8-5-14(6-9-16)21-19(24)17-13-15(23(25)26)7-10-18(17)20/h5-10,13H,3-4,11-12H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWHAFAGDOUHLCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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